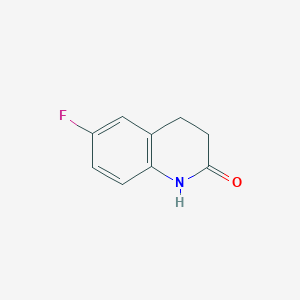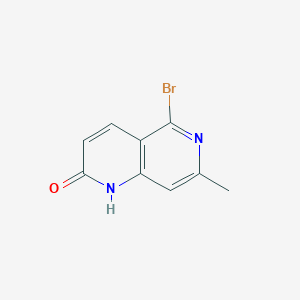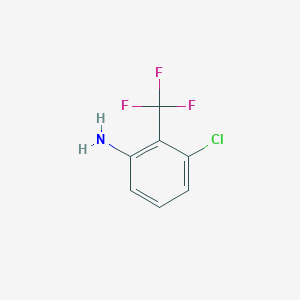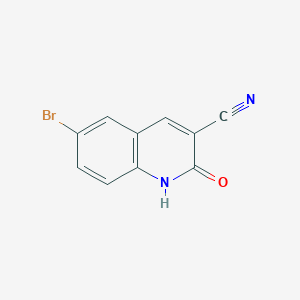
6-溴-2-氧代-1,2-二氢-3-喹啉甲腈
描述
The compound "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile" is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related brominated quinoline derivatives, which can be useful in understanding the general behavior of such compounds. For instance, brominated quinolines are often used in the synthesis of various pharmaceuticals due to their potential biological activities .
Synthesis Analysis
The synthesis of brominated quinoline derivatives typically involves the reaction of quinoline substrates with bromine. For example, the ethyl ester of a hydroxy-quinoline carboxylic acid reacts with bromine in anhydrous acetic acid to produce a brominated product . Similarly, another study discusses the bromination of ethyl 7-hydroxy-5-oxo-quinoline-6-carboxylate in aqueous acetic acid solution, leading to a mixture of brominated products . These methods suggest that bromination is a common strategy for modifying the chemical structure of quinoline derivatives, which could be applicable to the synthesis of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile".
Molecular Structure Analysis
The molecular structure of brominated quinolines is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. The papers provided do not directly discuss the molecular structure of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile", but they do mention the structural features of similar brominated quinoline compounds . The position of the bromine atom and other substituents on the quinoline ring system can affect the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
Brominated quinoline derivatives are reactive and can participate in various chemical reactions. For instance, they can be used as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography . The presence of a bromine atom can also enhance the reactivity of the quinoline nucleus towards nucleophilic substitution reactions, which can be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of bromine and other functional groups. These properties include solubility, melting point, and reactivity towards other chemicals. The papers provided do not detail the specific properties of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile", but they do suggest that brominated quinolines have unique properties that make them suitable for applications such as fluorescence derivatization and as pharmaceuticals with diuretic activity . The introduction of a bromine atom typically increases the molecular weight and may affect the lipophilicity of the compound, which can be important in drug design and development.
科学研究应用
光伏应用
4H-吡喃并[3,2-c]喹啉衍生物的光伏性能6-溴-2-氧代-1,2-二氢-3-喹啉甲腈衍生物因其在光伏应用中的潜力而受到研究。这些衍生物的薄膜在制造有机-无机光电二极管器件时表现出显着的光伏性能。这些材料在光照下产生光电流方面显示出有希望的结果,使其适用于光电二极管 (Zeyada, El-Nahass, & El-Shabaan, 2016)。
喹啉衍生物薄膜的结构和光学性质另一项研究重点介绍了由 6-溴-2-氧代-1,2-二氢-3-喹啉甲腈衍生物制成的薄膜的结构和光学性质。这些薄膜在特定光谱中表现出独特的透射和反射等光学性质,这对于它们在光伏器件中的应用至关重要 (Zeyada, El-Nahass, & El-Shabaan, 2016)。
腐蚀抑制
电化学和表面表征研究该化合物已因其在腐蚀抑制中的作用而受到研究,特别是在酸性环境中保护铜表面的作用。6-溴-2-氧代-1,2-二氢-3-喹啉甲腈衍生物在金属表面形成保护层的有效性证明了其在材料科学和工程应用中的潜力 (Eldesoky 等人,2019)。
介电性能
对薄膜介电性能的影响还对由 6-溴-2-氧代-1,2-二氢-3-喹啉甲腈衍生物制成的薄膜的介电性能进行了研究。这些研究对于了解材料在电子器件中的行为至关重要,尤其是在介电性能至关重要的应用中 (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016)。
安全和危害
属性
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLDUUIMYLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557558 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile | |
CAS RN |
99465-03-9 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

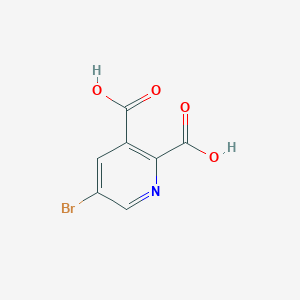
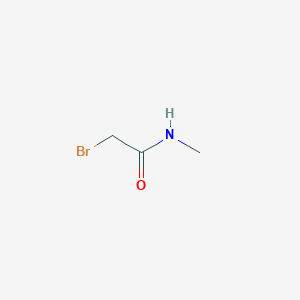
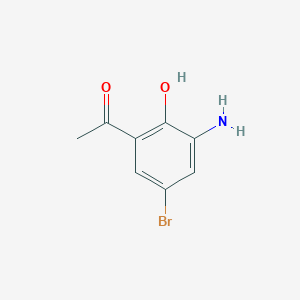

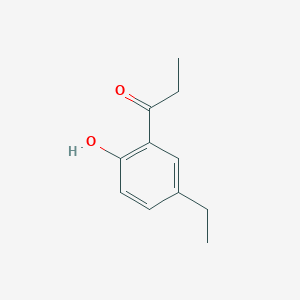


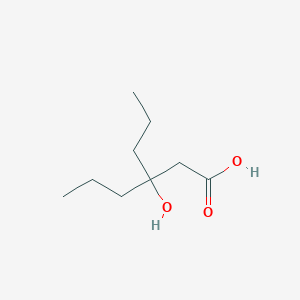
![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)
